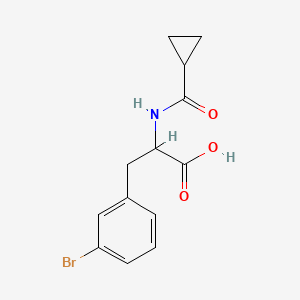
N-(3-Bromophenethyl)-2-chloroacetamide
Overview
Description
N-(3-Bromophenethyl)-2-chloroacetamide, commonly known as Bromoacetyl Bromide or BAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BAB is a reactive compound that is used in the synthesis of various organic compounds, including peptides, esters, and amides. In
Scientific Research Applications
BAB has numerous applications in scientific research. It is commonly used as a reagent for peptide synthesis, as it can selectively react with the N-terminus of amino acids to form amides. BAB is also used in the synthesis of esters and amides, which are important in the development of new drugs and pharmaceuticals. Additionally, BAB has been used in the synthesis of various organic compounds, including heterocycles and natural products.
Mechanism of Action
BAB is a reactive compound that can selectively react with the N-terminus of amino acids to form amides. The reaction occurs through nucleophilic substitution, where the amine group of the amino acid attacks the carbonyl carbon of BAB. This results in the formation of an amide bond and the release of hydrogen chloride.
Biochemical and Physiological Effects:
BAB has not been extensively studied for its biochemical and physiological effects. However, it is known to be a reactive compound that can cause irritation to the skin, eyes, and respiratory tract. It is important to handle BAB with caution and use appropriate safety measures in laboratory settings.
Advantages and Limitations for Lab Experiments
One of the advantages of using BAB in laboratory experiments is its high yield and cost-effectiveness. BAB is also a versatile compound that can be used in the synthesis of various organic compounds. However, BAB is a reactive compound that requires careful handling and appropriate safety measures. It is also important to note that BAB is not suitable for use in vivo due to its potential toxicity.
Future Directions
There are numerous future directions for research involving BAB. One possible direction is the development of new methods for peptide synthesis using BAB. Additionally, BAB could be used in the synthesis of new drugs and pharmaceuticals. Further studies could also explore the potential biochemical and physiological effects of BAB, as well as its potential use in other areas of organic chemistry.
In conclusion, N-(3-Bromophenethyl)-2-chloroacetamide, or BAB, is a versatile compound that has numerous applications in scientific research. Its unique properties make it a valuable reagent in the synthesis of various organic compounds, including peptides, esters, and amides. While there is still much to be explored regarding the biochemical and physiological effects of BAB, its potential for future research is promising.
Properties
IUPAC Name |
N-[2-(3-bromophenyl)ethyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c11-9-3-1-2-8(6-9)4-5-13-10(14)7-12/h1-3,6H,4-5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGCZZOPVPPRQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)
![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)
![[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)


![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
![3-[(5-Fluoro-2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7628133.png)


![N-(furan-2-ylmethyl)-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7628169.png)
![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628177.png)
![2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide](/img/structure/B7628178.png)
